

A Structural and Comparative Guide to 4-(3-Methylphenyl)benzaldehyde and Its Derivatives

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Compound of Interest

Compound Name: **4-(3-Methylphenyl)benzaldehyde**

Cat. No.: **B1334187**

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For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of **4-(3-Methylphenyl)benzaldehyde** and its derivatives, detailing their structural characteristics, synthesis, and a comparative look at their biological activities, supported by experimental data.

Introduction

4-(3-Methylphenyl)benzaldehyde, a biphenyl derivative with the CAS number 400744-83-4, serves as a valuable scaffold in medicinal chemistry and materials science. Its structural isomers and derivatives have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. This guide provides a comprehensive comparison of **4-(3-Methylphenyl)benzaldehyde** and its derivatives, focusing on their structural analysis, synthesis protocols, and a data-driven comparison of their biological performance.

Structural and Physical Properties

The core structure of **4-(3-Methylphenyl)benzaldehyde** consists of a benzaldehyde ring linked to a 3-methylphenyl group at the 4-position. This substitution pattern influences the molecule's conformation and electronic properties, which in turn dictate its reactivity and biological interactions.

Property	4-(3-Methylphenyl)benzaldehyde	3-(3-Methylphenyl)benzaldehyde (Isomer)	Biphenyl-4-carbaldehyde (Parent Scaffold)
CAS Number	400744-83-4[1]	216443-78-6[2]	3218-36-8[3]
Molecular Formula	C ₁₄ H ₁₂ O[4]	C ₁₄ H ₁₂ O[2]	C ₁₃ H ₁₀ O[3]
Molecular Weight	196.24 g/mol [4]	196.24 g/mol [2]	182.22 g/mol [3]
Melting Point	45-49 °C[1][5]	Not available	57-59 °C[3]
Boiling Point	332.9±21.0 °C (Predicted)[5]	Not available	184 °C/11 mmHg[3]
Density	1.074±0.06 g/cm ³ (Predicted)[5]	Not available	Not available

Synthesis Protocols

The synthesis of **4-(3-Methylphenyl)benzaldehyde** and its derivatives often employs cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method.

General Synthesis of 3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde (Isomer of the target compound)

A common route for synthesizing the biphenyl scaffold involves the Suzuki-Miyaura cross-coupling reaction. The general procedure for a related isomer, 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde, is as follows:

Reactants:

- Arylboronic acid (e.g., 3-methylphenylboronic acid) (0.5 mmol)
- 4-Formylphenylboronic acid (or a suitable aryl halide)
- Potassium carbonate (K₂CO₃) (1 mmol)
- Iodine (I₂) (0.75 mmol)

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.025 mmol)
- Acetonitrile (MeCN) (2 mL)

Procedure:

- To a Schlenk tube, add the arylboronic acid and potassium carbonate.
- Evacuate and backfill the tube with nitrogen gas twice.
- Add acetonitrile and iodine at room temperature.
- Seal the tube and heat the mixture in a preheated oil bath at 80 °C for 8-12 hours under a nitrogen stream.
- After cooling to room temperature, add acrylic boronic acid and palladium(II) acetate.
- Stir the mixture at 80 °C for 12-16 hours.
- Cool the reaction mixture to room temperature and quench with water (10 mL).
- Extract the aqueous layer with ethyl acetate (3 x 5 mL).
- Combine the organic phases, dry with anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate by rotary evaporation.
- Purify the residue by silica gel column chromatography to obtain the final product.^[4]

This versatile method can be adapted for the synthesis of various **4-(3-Methylphenyl)benzaldehyde** derivatives by using appropriately substituted starting materials.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation of **4-(3-Methylphenyl)benzaldehyde** and its derivatives. While a complete experimental spectrum for the parent compound is not readily available in public databases, characteristic spectral features can be predicted based on related structures.

Spectroscopic Data	Predicted/Characteristic Features for 4-(3-Methylphenyl)benzaldehyde
¹ H NMR	Aldehydic proton (CHO): Singlet around δ 9.9-10.1 ppm. Aromatic protons: Multiplets in the range of δ 7.2-8.0 ppm. Methyl protons (CH ₃): Singlet around δ 2.4 ppm.
¹³ C NMR	Carbonyl carbon (C=O): Signal around δ 192 ppm. Aromatic carbons: Signals in the range of δ 125-145 ppm. Methyl carbon (CH ₃): Signal around δ 21 ppm.
IR (Infrared)	C=O stretch (aldehyde): Strong absorption band around 1700-1710 cm ⁻¹ . C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm ⁻¹ . Aromatic C=C stretch: Bands in the 1450-1600 cm ⁻¹ region. Aromatic C-H stretch: Bands above 3000 cm ⁻¹ .
Mass Spectrometry	Molecular Ion Peak (M ⁺): Expected at m/z = 196.

Comparative Biological Activity of Derivatives

Derivatives of **4-(3-Methylphenyl)benzaldehyde** have been investigated for a range of biological activities. The introduction of different functional groups can significantly modulate their potency and selectivity.

Anticancer Activity

Schiff base derivatives of benzaldehydes are a well-studied class of compounds with potential anticancer properties. Their mechanism of action often involves the induction of apoptosis and interaction with key signaling pathways. For instance, some Schiff bases have shown cytotoxicity against cancer cell lines like HeLa and MCF-7, with IC₅₀ values in the micromolar range.^[6] The anticancer activity of benzaldehyde itself has been linked to the suppression of multiple signaling pathways by regulating 14-3-3 ζ -mediated protein-protein interactions.

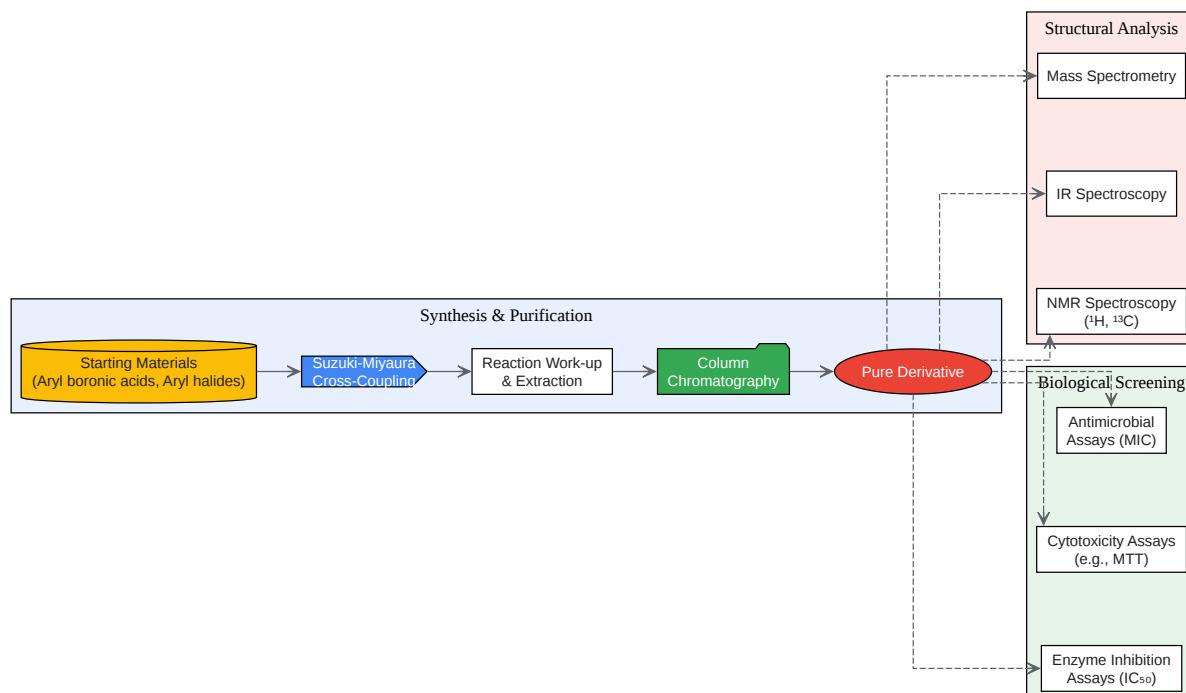
Enzyme Inhibition

Various derivatives of benzaldehyde have demonstrated inhibitory activity against a range of enzymes. The IC₅₀ values are a key metric for comparing the potency of these inhibitors.

Derivative Type	Target Enzyme	Reported IC ₅₀ Values
N-Acyl-Hydrazone Derivatives	Butyrylcholinesterase (BChE)	IC ₅₀ values in the range of 61.88–346.57 μM have been reported for some semicarbazone-sulfonate hybrids.
Thiazolidinedione Derivatives	Not Specified	Synthesized and evaluated for anticancer activity, with some compounds showing promising results.
Schiff Base Derivatives	Urease	Some derivatives have shown significant urease inhibition with IC ₅₀ values ranging from 2.7 to 109.2 μM. ^[7]

Experimental Workflows and Signaling Pathways

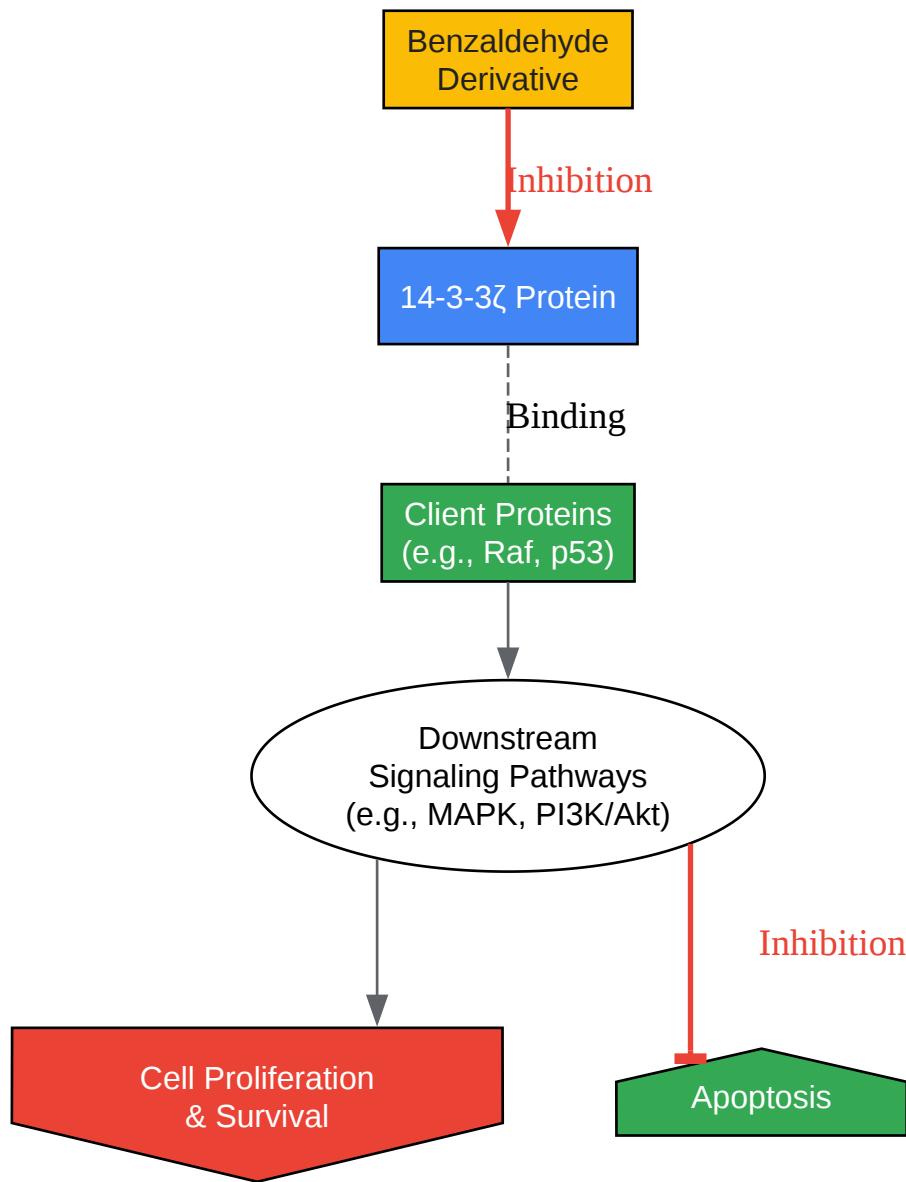
The synthesis and evaluation of **4-(3-Methylphenyl)benzaldehyde** derivatives follow a structured workflow, from initial synthesis and purification to comprehensive biological screening.



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Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of **4-(3-Methylphenyl)benzaldehyde** derivatives.

Certain benzaldehyde derivatives have been shown to exert their anticancer effects by modulating specific signaling pathways. For example, the inhibition of the 14-3-3 ζ protein can disrupt downstream signaling cascades that are crucial for cancer cell survival and proliferation.



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Caption: A simplified diagram illustrating the potential mechanism of action of benzaldehyde derivatives through the inhibition of the 14-3-3 ζ protein and its impact on downstream signaling pathways.

Conclusion

4-(3-Methylphenyl)benzaldehyde and its derivatives represent a promising class of compounds with a wide array of biological activities. The structural versatility of the biphenyl scaffold allows for the synthesis of a diverse library of derivatives with tunable properties. Further research focusing on the systematic exploration of structure-activity relationships, particularly through the generation of quantitative data for a homologous series of compounds, will be crucial for the rational design of novel therapeutic agents and advanced materials based on this privileged chemical motif. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science.

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